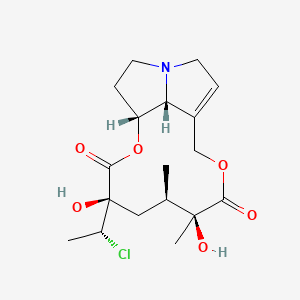
Indoine Blue
Overview
Description
Indoine Blue is a compound known for its unique properties and applications in various scientific fields. Named after the Roman god Janus, who is depicted with two faces, this compound exhibits distinct characteristics that make it valuable in research and industry. This compound is particularly noted for its ability to interact with different chemical environments, making it a versatile tool in various applications.
Mechanism of Action
Target of Action
Indoine Blue, also known as Janus Blue, is primarily used as a biological dye and indicator . It is often used in biochemical experiments for staining and coloration, detecting the presence and distribution of large biomolecules such as proteins, nucleic acids, and sugars . .
Biochemical Pathways
It is known that this compound is used in staining and coloration in biochemical experiments, suggesting that it may interact with various biochemical pathways .
Pharmacokinetics
It is known that this compound is a dark blue crystalline powder that can dissolve in organic solvents such as chloroform, dimethyl sulfoxide, and ethanol, but is almost insoluble in water . This suggests that its bioavailability may be influenced by these properties.
Result of Action
It is known that this compound is used for staining and coloration in biochemical experiments, indicating that it may have effects at the molecular and cellular level .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is known that this compound is almost insoluble in water but can dissolve in certain organic solvents . This suggests that the solvent environment can significantly influence the action of this compound. Furthermore, it should be handled in a well-ventilated environment to avoid the production of toxic gases .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Indoine Blue involves several methods, including masking, self-assembly, and phase separation . These techniques allow for the creation of particles with distinct chemical properties on different faces. For example, one common method involves the use of seeded emulsion polymerization, where asymmetric particles are formed by protecting one hemisphere with a varnish and chemically treating the other hemisphere with a silane reagent .
Industrial Production Methods: Industrial production of this compound typically involves large-scale emulsion polymerization processes. These methods are optimized for high yield and consistency, ensuring that the particles produced have the desired properties. The use of advanced techniques such as phase separation and self-assembly allows for the efficient production of this compound on an industrial scale .
Chemical Reactions Analysis
Types of Reactions: Indoine Blue undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the distinct chemical properties of the different faces of the particles. For instance, the hydrophilic face may undergo oxidation reactions, while the hydrophobic face may participate in reduction reactions .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include sodium alginate, which interacts with the compound to form dye aggregates . Other reagents such as silane and polyanions are also used to modify the chemical properties of this compound, enabling it to participate in a wide range of reactions .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, the interaction with sodium alginate leads to the formation of dye aggregates, while reactions with silane can result in the formation of modified particles with enhanced properties .
Scientific Research Applications
Indoine Blue has a wide range of applications in scientific research, including chemistry, biology, medicine, and industry. In chemistry, it is used as a catalyst in various reactions due to its unique surface properties . In biology, this compound is employed as a staining agent for cells and tissues, allowing researchers to visualize cellular structures . In industry, this compound is used in the production of advanced materials, such as coatings and sensors, due to its unique chemical properties .
Comparison with Similar Compounds
Indoine Blue is unique compared to other similar compounds due to its distinct chemical properties and dual functionality. Similar compounds include Janus Green B, which is also used as a staining agent in biological research . Other similar compounds include Prussian blue analogues, which are used in electrochemical applications . While these compounds share some similarities with this compound, they do not offer the same level of versatility and functionality.
Properties
IUPAC Name |
1-[(8-amino-3,7-dimethyl-10-phenylphenazin-10-ium-2-yl)diazenyl]naphthalen-2-ol;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H23N5O.ClH/c1-18-14-25-27(16-23(18)31)35(21-9-4-3-5-10-21)28-17-24(19(2)15-26(28)32-25)33-34-30-22-11-7-6-8-20(22)12-13-29(30)36;/h3-17H,1-2H3,(H2,31,33,36);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCMDRBZEIUMBBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1N)[N+](=C3C=C(C(=CC3=N2)C)N=NC4=C(C=CC5=CC=CC=C54)O)C6=CC=CC=C6.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H24ClN5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4569-88-4 | |
| Record name | Basic Blue 16 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4569-88-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Janus blue | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004569884 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-amino-7-[(2-hydroxy-1-naphthyl)azo]-2,8-dimethyl-5-phenylphenazinium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.684 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![5-Ethoxy-6-[1-(4-methoxyphenyl)ethyl]-1,3-benzodioxole](/img/structure/B1672716.png)


![N-[1-[2-(4-methoxyphenoxy)ethyl]benzimidazol-2-yl]furan-2-carboxamide](/img/structure/B1672719.png)
![[(8R,9S,14S)-13-ethyl-17-ethynyl-17-hydroxy-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] N,N-dimethylsulfamate](/img/structure/B1672720.png)




